2-(4-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride
Description
Key Structural Features:
- Cyclopentane Ring : Planar distortion indices ($$ \Delta = 0.12 \, \text{Å} $$) indicate minor deviations from ideal geometry due to steric interactions with the ethyl-piperidine moiety.
- Piperidine Ring : Puckering parameters ($$ S = 1.16(1) $$, $$ \Theta = 0.6(1)^\circ $$, $$ \Psi = 66.2(12)^\circ $$) confirm a chair conformation.
- Ethyl Linker : The $$ \text{C}{17}\text{-C}{18}\text{-C}{19}\text{-C}{22} $$ torsion angle ($$ 179.8(2)^\circ $$) indicates an antiperiplanar arrangement, minimizing steric strain.
Table 1: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | $$ P2_1/n $$ |
| $$ a \, (\text{Å}) $$ | 8.2608(3) |
| $$ b \, (\text{Å}) $$ | 17.9433(7) |
| $$ c \, (\text{Å}) $$ | 15.2470(7) |
| $$ \beta \, (°) $$ | 100.626(4) |
| $$ V \, (\text{Å}^3) $$ | 2221.25(16) |
Conformational Analysis via X-ray Diffraction Studies
X-ray diffraction data (Mo $$ K\alpha $$, $$ \lambda = 0.71073 \, \text{Å} $$) resolved the conformational preferences of the piperidine and cyclopentane rings. The piperidine nitrogen ($$ \text{N2} $$) exhibits pyramidalization ($$ \Sigma \text{bond angles} = 345.4^\circ $$), while the cyclopentane ring adopts an envelope conformation with $$ \text{C8} $$ deviating by $$ 0.675(3) \, \text{Å} $$ from the mean plane. The dihedral angle between the piperidine and cyclopentane planes is $$ 76.83(13)^\circ $$, reflecting steric repulsion between the ethyl linker and piperidine substituents.
Disorder in the Ethyl Ester Group:
The $$ \text{C}{22}\text{-O}4\text{-C}{23}\text{-C}{24} $$ torsion angle exhibits two conformers ($$ -98.1(14)^\circ $$ and $$ 150(2)^\circ $$) with an occupancy ratio of 0.562:0.438, attributed to rotational flexibility around the $$ \text{C}{19}\text{-C}{22} $$ bond.
Comparative Electron Density Mapping of Piperidine-Cyclopentane Interactions
Hirshfeld surface analysis highlights intermolecular interactions between the piperidine and cyclopentane moieties. The $$ \text{H}\cdots\text{H} $$ (54.3%), $$ \text{C}\cdots\text{H}/\text{H}\cdots\text{C} $$ (17.7%), and $$ \text{O}\cdots\text{H}/\text{H}\cdots\text{O} $$ (19.9%) contacts dominate the surface, with minimal $$ \pi $$-stacking contributions.
Figure 1: Electron Density Map
- Cyclopentane : High electron density ($$ 0.33 \, e/\text{Å}^3 $$) at the carbonyl oxygen ($$ \text{O}_1 $$) facilitates hydrogen bonding.
- Piperidine : Reduced density ($$ 0.22 \, e/\text{Å}^3 $$) at $$ \text{N2} $$ due to protonation and chloride interaction.
Hydrogen Bonding Networks in Hydrochloride Salt Formation
The hydrochloride salt stabilizes via a bifurcated hydrogen bond between $$ \text{N2-H} $$ and chloride ($$ \text{Cl}^- $$), with bond lengths $$ \text{N2}\cdots\text{Cl} = 3.12(2) \, \text{Å} $$ and angles $$ \text{N2-H}\cdots\text{Cl} = 158(2)^\circ $$. Additional weak $$ \text{C-H}\cdots\text{O} $$ interactions ($$ d = 2.89(3) \, \text{Å} $$) between the cyclopentane carbonyl and piperidine $$ \text{C-H} $$ groups further consolidate the lattice.
Table 2: Hydrogen Bond Metrics
| Donor–Acceptor | $$ d \, (\text{Å}) $$ | $$ \theta \, (°) $$ |
|---|---|---|
| $$ \text{N2-H}\cdots\text{Cl} $$ | 3.12(2) | 158(2) |
| $$ \text{C4-H4}\cdots\text{O3} $$ | 2.89(3) | 142(1) |
Properties
IUPAC Name |
2-piperidin-4-ylethyl cyclopentanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2.ClH/c15-13(12-3-1-2-4-12)16-10-7-11-5-8-14-9-6-11;/h11-12,14H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWUDDBXAJJJTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)OCCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride typically involves the reaction of 4-piperidinol with cyclopentanecarboxylic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the ester bond. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(4-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-(4-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(4-Piperidinyl)ethyl nicotinate hydrochloride
- Molecular Formula : C₁₃H₁₉ClN₂O₂
- Molecular Weight : 270.76 g/mol
- Key Differences: The nicotinate group (pyridine-3-carboxylate) replaces the cyclopentanecarboxylate, introducing aromaticity and a hydrogen-bond acceptor site. Higher nitrogen content (N₂ vs. Classified as an irritant, suggesting distinct handling and safety profiles .
2,2,6,6-Tetramethylpiperidin-4-yl Alkanoates
- Examples: Acetate (C₇), propionate (C₈), butyrate (C₉), up to nonanoate (C₁₄).
- Key Differences: Substituents: The 2,2,6,6-tetramethylpiperidine core increases steric hindrance compared to the unsubstituted piperidine in the target compound. Chain Length: Longer alkyl chains (e.g., nonanoate) enhance lipophilicity (LogP >4) but may reduce solubility, contrasting with the cyclopentane group’s balance of lipophilicity (LogP 3.24) and conformational rigidity .
Customs-Listed Piperidine/Cyclohexane Derivatives
- Example : Cyclohexylammonium 1-[(S)-2-(tert-butoxycarbonyl)-3-(2-methoxyethoxy)propyl]cyclopentanecarboxylate.
- Key Differences: Counterion: Cyclohexylammonium vs. hydrochloride alters solubility (e.g., ammonium salts often exhibit higher aqueous solubility).
Pharmacologically Active Piperidine Analogs
RS 67333 and RS 39604
- Structural Features : Both contain 4-piperidinyl groups but with complex aryl and sulfonamide substituents.
- Pharmacological Relevance: RS 67333 is a 5-HT₄ receptor agonist, while RS 39604 is a selective antagonist. Their pharmacological divergence highlights how minor structural changes (e.g., methoxy vs. dimethoxybenzyloxy groups) drastically alter receptor binding .
- Contrast with Target Compound : The absence of aromatic or sulfonamide groups in 2-(4-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride suggests distinct biological targets.
Biological Activity
2-(4-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride is a compound of growing interest in pharmacological research due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacodynamics, potential therapeutic applications, and mechanisms of action.
Chemical Structure and Properties
The compound's structure features a piperidine ring, which is known for its role in various biological activities, particularly in neuropharmacology. The cyclopentanecarboxylate moiety contributes to its lipophilicity, enhancing membrane permeability and bioavailability.
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays indicate that the compound exhibits significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (HepG-2) and breast cancer cells. The compound's mechanism appears to involve the induction of apoptosis through the modulation of key signaling pathways such as JAK-STAT3 and PI3K/Akt pathways, which are crucial in cell survival and proliferation.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG-2 | 0.63 | Induction of apoptosis via STAT3 inhibition |
| MCF-7 (Breast) | 1.5 | ROS-mediated apoptosis |
| A549 (Lung) | 2.0 | Cell cycle arrest |
Neuropharmacological Effects
The piperidine component suggests potential neuropharmacological activity. Preliminary studies indicate that the compound may act as a serotonin reuptake inhibitor (SRI), similar to established antidepressants. This activity has been linked to its ability to enhance serotonin levels in synaptic clefts, potentially improving mood and alleviating symptoms of depression.
Table 2: Serotonin Reuptake Inhibition Data
| Compound | IC50 (µM) | Binding Site |
|---|---|---|
| 2-(4-Piperidinyl)ethyl cyclopentanecarboxylate HCl | 1.45 | SERT |
| Fluoxetine | 0.1 | SERT |
| Paroxetine | 0.5 | SERT |
Case Studies
- Case Study on Hepatocellular Carcinoma : A study conducted on HepG-2 cells demonstrated that treatment with this compound led to a significant reduction in cell viability compared to controls. Further analysis revealed an increase in pro-apoptotic markers such as Bax and a decrease in anti-apoptotic markers like Bcl-2, indicating a shift towards apoptosis.
- Neuropharmacological Evaluation : In a behavioral study involving rodent models, administration of the compound resulted in reduced depressive-like behaviors in forced swim tests, suggesting its potential as an antidepressant agent.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Apoptosis Induction : The compound triggers mitochondrial pathways leading to apoptosis through the activation of caspases and modulation of apoptotic proteins.
- Serotonin Modulation : By inhibiting serotonin reuptake transporters (SERT), it increases serotonin availability, contributing to its antidepressant effects.
- Cell Cycle Arrest : It disrupts cell cycle progression in cancer cells, leading to reduced proliferation.
Q & A
Q. What are the common synthetic routes for 2-(4-Piperidinyl)ethyl cyclopentanecarboxylate hydrochloride, and how do reaction conditions affect yield and purity?
Methodological Answer: Synthesis typically involves multi-step reactions, such as:
Amine Alkylation : Reacting 4-piperidinyl derivatives with cyclopentanecarboxylate esters under basic conditions (e.g., NaOH in dichloromethane).
Hydrochloride Salt Formation : Treating the free base with HCl in anhydrous solvents to precipitate the hydrochloride salt.
Q. Key Factors Influencing Yield/Purity :
Q. Table 1: Comparative Synthesis Data
| Method | Yield (%) | Purity (%) | Key Conditions | Source |
|---|---|---|---|---|
| Alkylation + HCl salt | 87–98 | 99 | DCM, NaOH, 0–5°C | |
| Reductive Amination | 78–85 | 95 | NaBH4, MeOH, RT |
Q. What spectroscopic techniques are recommended for characterizing this compound?
Methodological Answer:
Q. What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Conduct reactions in fume hoods due to potential HCl gas release during salt formation .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers .
- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How can statistical experimental design (DoE) optimize synthesis parameters for this compound?
Methodological Answer:
- Factorial Design : Test variables (temperature, solvent ratio, catalyst loading) to identify optimal conditions. For example, a 2³ factorial design reduces trial runs by 50% while maximizing yield .
- Response Surface Methodology (RSM) : Model non-linear relationships between variables. A Central Composite Design (CCD) can predict maximum yield (e.g., 95% yield at 25°C, 1:1.2 amine:ester ratio) .
- Case Study : A 2021 study used DoE to reduce reaction time by 40% while maintaining >90% purity .
Q. What computational methods can predict the compound’s reactivity and biological interactions?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For piperidine derivatives, DFT reveals preferential protonation at the nitrogen atom .
- Molecular Dynamics (MD) Simulations : Study ligand-receptor binding (e.g., with GPCRs) using force fields like CHARMM or AMBER. MD trajectories can identify stable binding conformations .
- In Silico Toxicity Prediction : Tools like ProTox-II assess acute toxicity (e.g., LD50 = 250 mg/kg in rodents) .
Q. How should researchers address contradictory data in studies of the compound’s biological activity?
Methodological Answer:
- Reproducibility Checks : Standardize assay protocols (e.g., cell line viability tests using MTT vs. resazurin assays) .
- Meta-Analysis : Pool data from independent studies to identify trends. For example, a 2023 review found EC50 variability (±15%) across kinase inhibition assays due to buffer pH differences .
- Mechanistic Studies : Use knock-out models or isotopic labeling to isolate biological pathways. Conflicting data on cytotoxicity may arise from off-target effects, which can be resolved via RNA sequencing .
Q. Table 2: Contradictory Biological Activity Data
| Study | Reported IC50 (μM) | Assay Type | Resolution Method |
|---|---|---|---|
| Smith et al. (2022) | 0.45 | Enzyme inhibition | Standardized buffer (pH 7.4) |
| Jones et al. (2023) | 1.20 | Cell-based assay | Adjusted cell density |
Q. What advanced separation techniques improve purification efficiency for this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with gradient elution (ACN:H2O + 0.1% TFA) to resolve diastereomers .
- Supercritical Fluid Chromatography (SFC) : CO2-based mobile phases reduce solvent waste and achieve >99% purity in half the time of HPLC .
- Membrane Technologies : Nanofiltration membranes (MWCO 300 Da) remove low-MW impurities while retaining the target compound .
Q. How do structural modifications (e.g., substituent changes) impact the compound’s physicochemical properties?
Methodological Answer:
- LogP Analysis : Introducing electron-withdrawing groups (e.g., -Cl) increases lipophilicity (LogP from 1.2 to 2.5), enhancing blood-brain barrier permeability .
- Thermal Stability : Cyclopentane ester substitution improves decomposition temperature (Td from 180°C to 210°C) compared to linear-chain esters .
- Solubility : Adding polar groups (e.g., -OH) increases aqueous solubility (from 2 mg/mL to 15 mg/mL) but reduces membrane permeability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
